molecular formula C10H14N2O3 B8395348 N-isopropyl-N'-(3,5-dihydroxyphenyl)-urea

N-isopropyl-N'-(3,5-dihydroxyphenyl)-urea

Cat. No. B8395348
M. Wt: 210.23 g/mol
InChI Key: XPQOWUJXEBCHPH-UHFFFAOYSA-N
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Patent
US04872902

Procedure details

52 ml (0.53 mole) of isopropyl isocyanate are added dropwise over a period of 20 minutes to a solution of 62.5 g (0.5 mole) of 5-aminoresorcinol in 1000 ml of dioxan, the internal temperature rising to 35° C. The whole is subsequently stirred for 5 hours at room temperature and then 1000 ml of petroleum ether are added whereupon the title compound is precipitated in the form of fine crystals.
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]=[C:5]=[O:6])([CH3:3])[CH3:2].[NH2:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[C:12]([CH:14]=1)[OH:13]>O1CCOCC1>[CH:1]([NH:4][C:5]([NH:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[C:12]([OH:13])[CH:14]=1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)(C)N=C=O
Name
Quantity
62.5 g
Type
reactant
Smiles
NC=1C=C(C=C(O)C1)O
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
petroleum ether
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole is subsequently stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 35° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)NC(=O)NC1=CC(=CC(=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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